Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate
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Description
Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been utilized in synthetic pathways leading to spirocyclic 3-oxotetrahydrofurans that possess both carbo- and heterocyclic fragments. These spirocyclic compounds are significant because they can be further transformed into other heterocyclic compounds with potential biological activities. Moskalenko and Boev (2012) describe a reaction where this compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, demonstrating its reactivity and utility in synthesizing complex structures Moskalenko & Boev, 2012.
Molecular Structure Analysis
The molecular structure of related tert-butyl spirocyclic compounds has been characterized through techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is vital for predicting reactivity and interaction with biological targets. Moriguchi et al. (2014) synthesized a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction, providing insights into the structural complexity and potential applications of spirocyclic compounds Moriguchi et al., 2014.
Reaction Mechanism Exploration
Research into the reaction mechanisms involving tert-butyl spirocyclic compounds has led to discoveries regarding the behavior of such molecules under various conditions, including radical and cationic reaction pathways. These studies are essential for developing new synthetic methodologies and understanding the fundamental principles governing organic reactions. For example, Galeotti et al. (2022) explored the C(sp3)–H bond oxygenation catalyzed by manganese complexes, shedding light on the complex mechanistic pathways involved in the functionalization of spirocyclic compounds Galeotti et al., 2022.
Properties
IUPAC Name |
tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)8-12(14)4-5-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXOEOCKNUDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC13CC3)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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